molecular formula C18H20N2S B1200695 Pyrathiazine CAS No. 84-08-2

Pyrathiazine

Cat. No.: B1200695
CAS No.: 84-08-2
M. Wt: 296.4 g/mol
InChI Key: KJKJUXGEMYCCJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Parathiazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors containing nitrogen and sulfur atoms. For instance, the preparation of 1,4-thiazine can be achieved from the corresponding dione using aluminum powder at high temperatures .

Industrial Production Methods: Industrial production of parathiazine and its derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired derivative and its intended application.

Chemical Reactions Analysis

Types of Reactions: Parathiazine undergoes various chemical reactions, including:

    Oxidation: Parathiazine can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert parathiazine to its corresponding thiomorpholine derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the parathiazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiomorpholine derivatives.

    Substitution: Halogenated or nitro-substituted parathiazine derivatives.

Scientific Research Applications

Parathiazine and its derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of parathiazine derivatives, particularly those used in medicine, involves interaction with specific molecular targets. For example, as a histamine receptor antagonist, parathiazine blocks histamine receptors, thereby preventing the physiological effects of histamine, such as allergic reactions . The exact pathways and molecular targets may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Parathiazine is part of a broader class of thiazine compounds, which include:

  • 1,2-Thiazine
  • 1,3-Thiazine
  • Thiomorpholine (saturated analog of 1,4-thiazine)

Comparison:

Parathiazine’s uniqueness lies in its specific ring structure and the versatility of its derivatives, which find applications across various fields.

Properties

CAS No.

84-08-2

Molecular Formula

C18H20N2S

Molecular Weight

296.4 g/mol

IUPAC Name

10-(2-pyrrolidin-1-ylethyl)phenothiazine

InChI

InChI=1S/C18H20N2S/c1-3-9-17-15(7-1)20(14-13-19-11-5-6-12-19)16-8-2-4-10-18(16)21-17/h1-4,7-10H,5-6,11-14H2

InChI Key

KJKJUXGEMYCCJN-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42

Canonical SMILES

C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42

Key on ui other cas no.

84-08-2

Pictograms

Irritant

Related CAS

522-25-8 (mono-hydrochloride)

Synonyms

10-(2-(1-pyrrolidyl)ethyl)phenothiazine
pyrathiazine
pyrathiazine ion (1+)
pyrathiazine monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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